4-(Pyridin-3-ylmethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
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Overview
Description
The compound “4-(Pyridin-3-ylmethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one” is a complex organic molecule that contains several functional groups including a piperazine ring, a trifluoromethyl group, and two pyridine rings . The presence of these functional groups suggests that this compound could have interesting chemical and physical properties, and potential applications in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring and the pyridine rings would likely result in a rigid, planar structure. The trifluoromethyl group could introduce some steric hindrance and electronic effects, which could influence the compound’s reactivity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The pyridine rings could participate in electrophilic substitution reactions, while the piperazine ring could undergo reactions at the nitrogen atoms . The trifluoromethyl group is generally considered to be inert, but under certain conditions, it could potentially participate in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine rings could result in aromaticity, which could influence the compound’s chemical stability and reactivity . The trifluoromethyl group could influence the compound’s polarity and hence its solubility in different solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(pyridin-3-ylmethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O/c17-16(18,19)14-8-13(3-5-21-14)23-7-6-22(11-15(23)24)10-12-2-1-4-20-9-12/h1-5,8-9H,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIQQNXGPPOWAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1CC2=CN=CC=C2)C3=CC(=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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